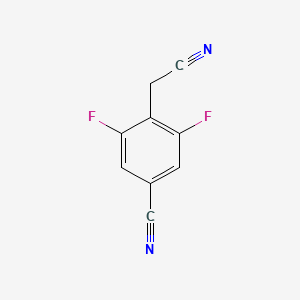

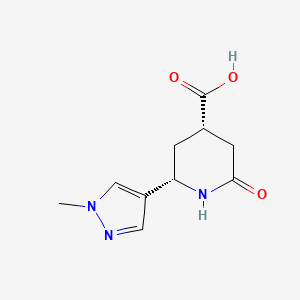

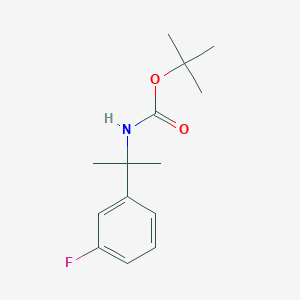

![molecular formula C23H22N4O3 B2798662 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 1170484-97-5](/img/structure/B2798662.png)

2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a benzimidazole, a piperazine, and a chromen-4-one. Benzimidazoles are heterocyclic aromatic organic compounds. This type of structure is found in many important drugs and other useful compounds . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Chromen-4-one is a chemical structure found in a variety of natural products, including vitamin K and some flavonoids.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole portion of the molecule is planar due to the conjugation of the nitrogen atoms with the benzene ring. The piperazine ring is likely to adopt a chair conformation, and the chromen-4-one portion of the molecule contains a fused six-membered benzene ring and a five-membered lactone ring .Chemical Reactions Analysis

Benzimidazoles, piperazines, and chromen-4-ones can all undergo a variety of chemical reactions. Benzimidazoles can act as ligands in coordination chemistry, and can also undergo electrophilic substitution reactions . Piperazines can act as bases, and can undergo reactions with electrophiles at the nitrogen atoms . Chromen-4-ones can undergo reactions at the carbonyl group, including nucleophilic addition and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present on the benzimidazole, piperazine, and chromen-4-one portions of the molecule. In general, benzimidazoles are solid at room temperature, and many are soluble in common organic solvents . Piperazines are often liquids at room temperature, and are usually soluble in water .Applications De Recherche Scientifique

Therapeutic Potential

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimicrobial Activity

Imidazole derivatives have been synthesized and screened for their antimicrobial activity against various pathogens . For example, silver (I) complexes of benzimidazole have shown antimicrobial activity against S. epidermidis, S. aureus and C. albicans .

Antitumor Activity

Compounds containing the imidazole moiety have been synthesized and evaluated for their antitumor potential . They have been tested in vitro against different cell lines such as MCF-7 and CaCo-2 .

Agrochemical Applications

Imidazole derivatives are also used in agrochemicals . They are used to control pests and diseases in crops .

Solar Cells and Optical Applications

Imidazoles are being researched for use in dyes for solar cells and other optical applications . They are key components to functional molecules that are used in a variety of everyday applications .

Functional Materials

Imidazoles are being used in the development of functional materials . They are utilized in a diverse range of applications .

Catalysis

Imidazole derivatives are being used in catalysis . They are being deployed in a number of areas that require expedient methods for the synthesis of imidazoles .

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on the specific substituents present on the benzimidazole, piperazine, and chromen-4-one portions of the molecule. Some benzimidazoles are known to cause skin irritation, and some piperazine derivatives can be hazardous if ingested or inhaled .

Orientations Futures

The future directions for research on this compound could include further investigation into its potential biological activities, as well as the development of new synthetic methods for its preparation. Given the wide range of activities exhibited by benzimidazoles, piperazines, and chromen-4-ones, this compound could have potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c1-25-18-8-4-3-7-17(18)24-22(25)15-26-10-12-27(13-11-26)23(29)21-14-19(28)16-6-2-5-9-20(16)30-21/h2-9,14H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGACIDCTQSEBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

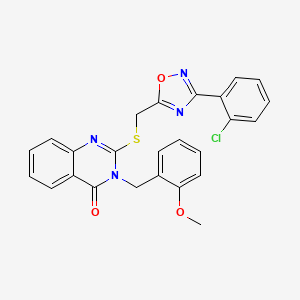

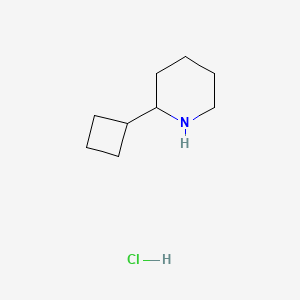

![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2798592.png)

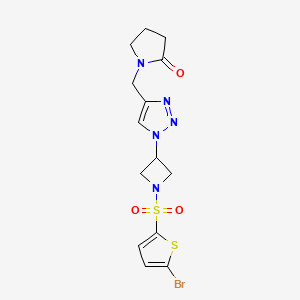

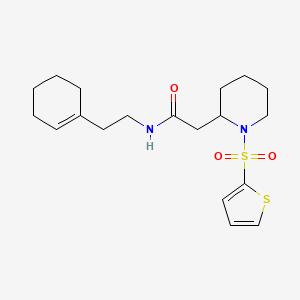

![2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]-N-phenylacetamide](/img/structure/B2798594.png)

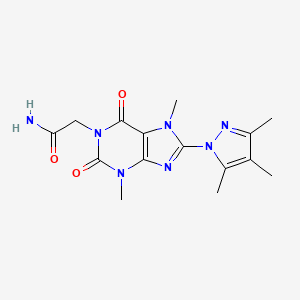

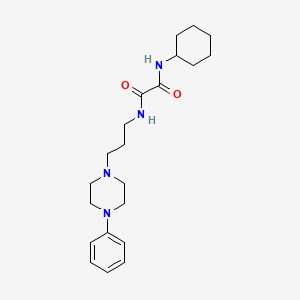

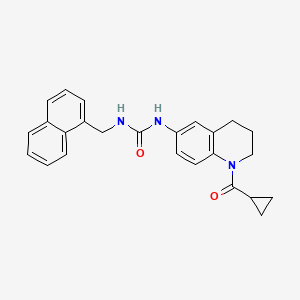

![2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2798599.png)